3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile
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Overview
Description
3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile is an organic compound with the molecular formula C15H12INO. It is characterized by the presence of an iodine atom, a benzonitrile group, and a 4-methylbenzyl ether moiety. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodophenol and 4-methylbenzyl chloride.
Ether Formation: 4-Iodophenol is reacted with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form 4-((4-methylbenzyl)oxy)iodobenzene.
Nitrile Introduction: The intermediate 4-((4-methylbenzyl)oxy)iodobenzene is then subjected to a cyanation reaction using a reagent like copper(I) cyanide (CuCN) to introduce the nitrile group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: In the study of biological pathways and as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile involves its interaction with specific molecular targets. The iodine atom and nitrile group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-((4-methoxybenzyl)oxy)benzonitrile: Similar structure but with a methoxy group instead of a methyl group.
4-Iodo-3-((4-methylbenzyl)oxy)benzonitrile: Similar structure but with the iodine and nitrile groups swapped.
3-Bromo-4-((4-methylbenzyl)oxy)benzonitrile: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
3-Iodo-4-((4-methylbenzyl)oxy)benzonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The combination of the iodine atom and the nitrile group makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C15H12INO |
---|---|
Molecular Weight |
349.17 g/mol |
IUPAC Name |
3-iodo-4-[(4-methylphenyl)methoxy]benzonitrile |
InChI |
InChI=1S/C15H12INO/c1-11-2-4-12(5-3-11)10-18-15-7-6-13(9-17)8-14(15)16/h2-8H,10H2,1H3 |
InChI Key |
JBTMZWLTFANTDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)I |
Origin of Product |
United States |
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